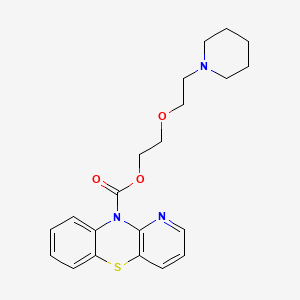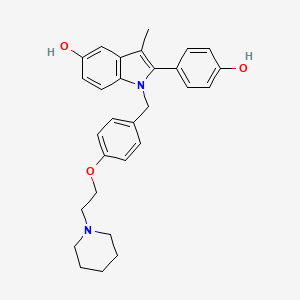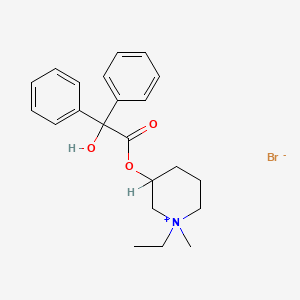
Pirolate
Overview
Description
Molecular Structure Analysis
Pirolate has a molecular formula of C16H15N3O5 . Its molecular weight is 329.31 g/mol . The structure includes a tricyclic system, which is common in many antihistamine drugs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 329.31 g/mol . It has a complex structure with multiple functional groups, including carboxylate, ether, and amine groups . These groups likely contribute to its physical and chemical properties, including its reactivity and solubility.Scientific Research Applications
Gene Silencing in Renal Diseases
Pyrrole-imidazole (PI) polyamides, like Pirolate, have shown potential as gene silencers targeting the transforming growth factor-β1 (TGF-β1) promoter. This approach has been evaluated in the context of renal diseases, particularly in treating progressive renal diseases like hypertensive nephrosclerosis. The use of PI polyamides in this context significantly reduced glomerulosclerosis and interstitial fibrosis, demonstrating their potential as a treatment for diseases not effectively addressed by current remedies (Matsuda et al., 2011).
Antibacterial Applications
Pyrrolidinium-type poly(ionic liquid) (PIL) membranes, related to this compound, have been synthesized for antibacterial applications. These materials have shown effective antimicrobial activities against bacteria like Staphylococcus aureus and Escherichia coli. Their development emphasizes the role of this compound analogs in combating bacterial infections, particularly in clinical settings (Qin et al., 2017).
Antitumor Potential
Research on this compound derivatives, specifically focusing on nitroxyl derivative Pirolin, has shown promising results in cancer treatment. In a study involving a rat mammary carcinoma model, Pirolin demonstrated comparable tumor attenuation effects to those of the natural dietary flavonoid quercetin. These findings suggest the potential of this compound derivatives in targeting deregulated redox pathways in cancer therapy (Tabaczar et al., 2015).
DNA-Recognized Compounds for Cancer Treatment
PI polyamides, including this compound, have been studied for their ability to bind to specific DNA sequences, making them promising candidates for cancer treatment. Research has explored PI polyamides conjugated with DNA-alkylating agents, highlighting their potential in reducing the severe side effects of current DNA-damaging drugs. This approach is especially relevant for developing new anticancer drugs with targeted actions (Maeda et al., 2021).
Potential in Progressive Renal Diseases
In a preclinical study involving a common marmoset model, a PI polyamide targeting the human TGF-β1 gene (related to this compound) demonstrated significant efficacy in treating hypertrophic scars and potentially progressive renal diseases. The study highlights the role of PI polyamides in preventing renal fibrosis, a critical aspect of progressive renal diseases (Igarashi et al., 2015).
Mechanism of Action
Target of Action
Pirolate, also known as CP-32,387, is an antihistamine drug with a tricyclic chemical structure . It primarily targets the histamine H1 receptor , which plays a crucial role in allergic reactions. By acting as an antagonist at this receptor, this compound can potentially mitigate allergic responses.
Mode of Action
As an antagonist of the histamine H1 receptor, this compound works by binding to these receptors and preventing histamine, a compound involved in local immune responses, from exerting its effects . This interaction can lead to a decrease in allergic symptoms.
Biochemical Pathways
By blocking this interaction, this compound can potentially inhibit these effects .
Pharmacokinetics
As a general principle, these properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As an antihistamine, it is expected to reduce the physiological effects triggered by histamine, such as inflammation and bronchoconstriction .
Action Environment
Environmental factors can significantly influence a drug’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can impact a drug’s pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
ethyl 7,8-dimethoxy-4-oxo-3H-pyrimido[4,5-b]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-4-24-16(21)14-18-13-9(15(20)19-14)5-8-6-11(22-2)12(23-3)7-10(8)17-13/h5-7H,4H2,1-3H3,(H,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJDJMACBOHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C3C=C(C(=CC3=N2)OC)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203660 | |
| Record name | Pirolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55149-05-8 | |
| Record name | Pirolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55149-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirolate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055149058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIROLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pirolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIROLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LF7L6QD58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



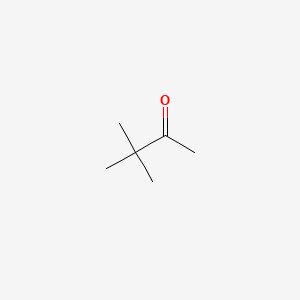
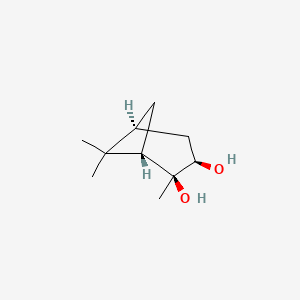
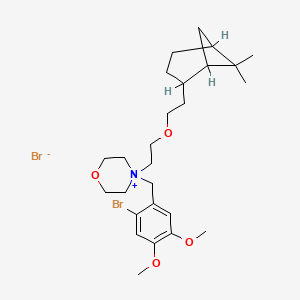
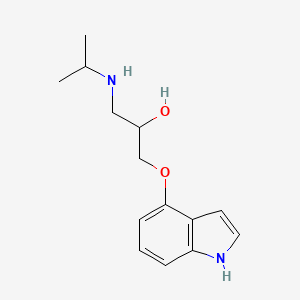
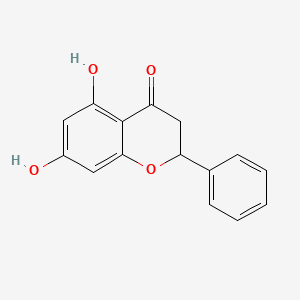
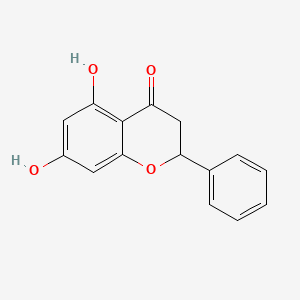

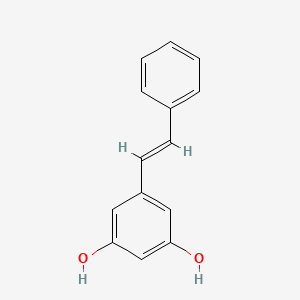
![Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate](/img/structure/B1678393.png)
